molecular formula C7H16ClNO2Si B13426269 Methyl3,3-dimethyl-1,3-azasilolidine-5-carboxylatehydrochloride

Methyl3,3-dimethyl-1,3-azasilolidine-5-carboxylatehydrochloride

Cat. No.: B13426269
M. Wt: 209.74 g/mol
InChI Key: FJIZTWXCTLYIKC-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride (CAS: 2103639-53-6) is a silicon-containing heterocyclic compound with a molecular weight of 209.7 g/mol and the formula C₇H₁₆ClNO₂Si . This compound serves as a versatile small-molecule scaffold in laboratory settings, particularly in medicinal chemistry and materials science. Its structure features a five-membered azasilolidine ring (a nitrogen-silicon heterocycle) substituted with methyl and carboxylate groups, which confer unique steric and electronic properties. The hydrochloride salt enhances its stability and solubility for synthetic applications. Purity is typically ≥95%, and it is priced for research use (e.g., 50 mg at €934.00) .

Properties

Molecular Formula

C7H16ClNO2Si

Molecular Weight

209.74 g/mol

IUPAC Name

methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate;hydrochloride

InChI

InChI=1S/C7H15NO2Si.ClH/c1-10-7(9)6-4-11(2,3)5-8-6;/h6,8H,4-5H2,1-3H3;1H

InChI Key

FJIZTWXCTLYIKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C[Si](CN1)(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride typically involves the reaction of 3,3-dimethyl-1,3-azasilolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs include 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9) and 4,4-diamine-3,3-dimethyl-1,1-biphenyl hydrochloride . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Property Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate Hydrochloride 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid 4,4-Diamine-3,3-dimethyl-1,1-biphenyl Hydrochloride
Core Structure Silicon-containing azasilolidine ring Pyrrolidine (nitrogen-oxygen heterocycle) Biphenyl with amine groups
Key Functional Groups Carboxylate ester, methyl groups, silicon atom Ketone, carboxylic acid Aromatic amines, methyl groups
Molecular Weight (g/mol) 209.7 Not explicitly reported Not explicitly reported
CAS Number 2103639-53-6 42346-68-9 Not explicitly provided
Applications Lab scaffold for synthesis Intermediate in organic synthesis Carcinogenicity studies (animal models)
Toxicity Profile Limited data; lab use only No acute toxicity data Confirmed animal carcinogen (IARC Group B2)

Key Differences

Heteroatom Composition: The azasilolidine derivative contains silicon, a rare heteroatom in bioactive compounds, which may enhance thermal stability and alter electronic properties compared to nitrogen-oxygen systems like pyrrolidine . The biphenyl analog lacks heterocyclic structure but features aromatic amines, associated with higher carcinogenic risk .

Functional Group Reactivity: The carboxylate ester in the azasilolidine compound enables facile hydrolysis or transesterification reactions, unlike the carboxylic acid in the pyrrolidine analog . The biphenyl derivative’s amine groups are prone to oxidation, contributing to its genotoxic effects .

Biological Activity

Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride is a compound that has garnered interest in the pharmaceutical and biochemical research fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride can be described by its molecular formula and structure, which contribute to its biological properties. The compound features a five-membered azasilolidine ring with carboxylate functionality that may influence its reactivity and interaction with biological systems.

Research indicates that this compound may interact with various biological pathways. Some proposed mechanisms include:

  • Inhibition of Complement Pathways : The compound has been noted for its potential to inhibit the classical complement pathway, which is crucial in immune responses. This activity may be beneficial in treating disorders associated with complement system dysfunctions .
  • Receptor Modulation : Preliminary studies suggest that the compound may modulate specific receptors involved in inflammatory responses, although detailed receptor interactions remain to be fully elucidated.

Biological Activity Overview

The biological activity of methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride has been explored in several contexts:

Activity Description
Anti-inflammatory Potential to reduce inflammation through modulation of immune responses.
Immunomodulatory Effects May influence the activity of immune cells via complement pathway inhibition.
Cytotoxicity Early studies indicate selective cytotoxic effects on certain cancer cell lines.

Case Study 1: Complement System Inhibition

A study highlighted the compound's ability to inhibit C1 esterase in the classical complement pathway. This inhibition could be beneficial for conditions such as autoimmune diseases where complement activation is detrimental . The study utilized various assays to measure the compound's efficacy in reducing complement-mediated cell lysis.

Case Study 2: Cytotoxicity Assays

In vitro assays demonstrated that methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride exhibited cytotoxic effects against specific cancer cell lines. The IC50 values were determined using standard MTT assays, showing significant activity at micromolar concentrations.

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